(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide

Stereochemistry Tyrosine Kinase Inhibition Chemical Procurement

(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (CAS 891080-55-0) is a synthetic α-cyanoacrylamide derivative characterized by a naphthalen-2-yl moiety, an N-benzyl amide substituent, and a defined Z-geometry at the activated double bond. Its core scaffold belongs to a known class of compounds investigated for tyrosine kinase inhibition, where the α-cyanoacrylamide unit can act as a reversible covalent trap for cysteine thiols near the kinase active site.

Molecular Formula C21H16N2O
Molecular Weight 312.372
CAS No. 891080-55-0
Cat. No. B2394430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
CAS891080-55-0
Molecular FormulaC21H16N2O
Molecular Weight312.372
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C#N
InChIInChI=1S/C21H16N2O/c22-14-20(21(24)23-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-13H,15H2,(H,23,24)/b20-13-
InChIKeyLCSHRCDPBRWDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (CAS 891080-55-0) for Scientific Procurement


(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (CAS 891080-55-0) is a synthetic α-cyanoacrylamide derivative characterized by a naphthalen-2-yl moiety, an N-benzyl amide substituent, and a defined Z-geometry at the activated double bond [1]. Its core scaffold belongs to a known class of compounds investigated for tyrosine kinase inhibition, where the α-cyanoacrylamide unit can act as a reversible covalent trap for cysteine thiols near the kinase active site [2]. The compound is listed with a molecular weight of 312.4 g/mol, a calculated XLogP3-AA of 4.3, one hydrogen bond donor, and two hydrogen bond acceptors, providing a baseline physicochemical profile for analog differentiation [1].

Why Generic Substitution Fails for (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (891080-55-0)


Simple substitution with other cyanoacrylamide analogs in this chemical space is not supported by structural equivalence. The specific Z-configuration is a distinct stereochemical entity that dictates the spatial orientation of the naphthalen-2-yl and benzyl amide groups, which is a critical determinant of interaction with biological targets [1]. The naphthalen-2-yl (2-naphthyl) attachment point on the acrylamide backbone creates a different electronic and steric environment compared to naphthalen-1-yl analogs, while the N-benzyl lipophilic tail directly influences molecular logP and potential kinase binding pocket occupancy differently than N-phenyl or N-phenethyl counterparts [2]. Without header-to-header data, assuming functional equivalence between these analogs risks significant deviations in target engagement, selectivity profiles, and downstream experimental outcomes.

Product-Specific Quantitative Differentiation Evidence for (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (891080-55-0)


Stereochemical Identity: (Z)-Isomer Purity as a Differentiator from (E)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide

The compound is explicitly the (Z)-isomer, confirmed by its unique InChI Key (LCSHRCDPBRWDNF-MOSHPQCFSA-N) [1]. In the broader α-cyanoacrylamide class developed as tyrosine kinase inhibitors, the specific E/Z geometry is known to be a determinant of biological activity, with synthetic procedures capable of yielding single E- or Z-isomers as well as mixtures [2]. Procuring the incorrect or unspecified isomer mixture can introduce uncontrolled variability in kinase inhibition assays.

Stereochemistry Tyrosine Kinase Inhibition Chemical Procurement

Naphthalen-2-yl vs. Naphthalen-1-yl Attachment: Impact on Electronic Distribution and Target Binding

The compound features a naphthalen-2-yl group attached to the acrylamide β-position, as opposed to the naphthalen-1-yl regioisomer [1]. In the patent literature covering this chemical space, the position of substitution on the naphthalene ring (as well as the choice between naphthalene, tetrahydronaphthalene, quinoline, isoquinoline, and indole) is a key variable in the Markush structure, indicating its importance for modulating biological activity [2]. The 2-naphthyl attachment positions the cyanoacrylamide pharmacophore at a distinct angle relative to the 1-naphthyl analog, which can alter the trajectory of the electrophilic warhead toward catalytic cysteine residues.

Regioisomer Differentiation SAR Kinase Inhibitor Design

N-Benzyl Substitution vs. N-Phenyl or N-Phenethyl Analogs in Lipophilicity and Kinase Binding Pocket Occupancy

The N-benzyl amide group is a specific feature of this compound, distinguishing it from N-phenyl and N-phenethyl analogs that are also claimed within the same patent family [2]. The N-benzyl group introduces a methylene spacer between the amide nitrogen and the phenyl ring, increasing conformational flexibility and lipophilicity relative to a directly attached N-phenyl group. The calculated XLogP3-AA of 4.3 for the target compound [1] provides a reference point for comparison with N-phenyl and N-phenethyl analogs, which would have different partition coefficients. Within the class, N-benzyl derivatives are explicitly exemplified as tyrosine kinase inhibitor candidates, indicating their relevance to the intended biological target space [2].

N-Substituent SAR Lipophilicity Tyrosine Kinase Inhibition

Class-Level Evidence: α-Cyanoacrylamide Scaffold as a Reversible Covalent Tyrosine Kinase Inhibitor Warhead

The α-cyanoacrylamide moiety is characterized in the literature as a reversible covalent warhead targeting cysteine residues in kinases [2]. A representative compound from the same patent family, N-phenyl β-(8-hydroxy-5-quinolyl)-α-cyanoacrylamide, demonstrated an IC50 of 3.4 µM against p45 v-abl kinase and inhibited K562 leukemia cell growth with an IC50 of 0.66 µM [2]. While the target compound (Z)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide was not directly tested in this assay, it shares the same core α-cyanoacrylamide pharmacophore, positioning it as a structurally related candidate for analogous kinase profiling studies [1][2].

Kinase Inhibition Covalent Inhibitor p45 v-abl K562

Optimal Research and Industrial Application Scenarios for (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide (891080-55-0)


Kinase Inhibitor Focused Library Design and SAR Expansion

The compound serves as a rationally selected building block for focused kinase inhibitor libraries. Its Z-configuration, naphthalen-2-yl attachment, and N-benzyl substitution define a specific chemical vector not explored in the only biologically characterized analog from this patent family (N-phenyl β-(8-hydroxy-5-quinolyl)-α-cyanoacrylamide) [1]. Researchers synthesizing derivatives can systematically probe the impact of N-benzyl lipophilicity (XLogP3-AA 4.3) [2] on kinase selectivity and cellular permeability relative to the N-phenyl baseline.

Reversible Covalent Probe Development Targeting Kinase Cysteines

The α-cyanoacrylamide warhead acts as a reversible electrophilic trap for cysteine residues adjacent to the ATP-binding site, as established for this chemotype [1]. The compound provides a rigid, aromatic naphthalen-2-yl anchor combined with the Z-olefin geometry, which may influence the residence time and target residence kinetics differently than an E-isomer or an N-phenyl analog, making it a valuable tool for kinetic target engagement studies.

Synthetic Intermediate for N-Heterocyclyl Amyloid Fluorophore Derivatization

Related 2-cyano-3-(naphthalen-2-yl)acrylamide derivatives have been patented as molecular rotor fluorophores for amyloid detection, where the emission intensity increases upon binding to aggregated protein [2]. The target compound, with its N-benzyl amide, can be used as a precursor or scaffold for further structural elaboration into N-heterocyclyl or hydroxylated analogs, retaining the core naphthalene-cyanoacrylate fluorogenic architecture.

Pharmacophore Model Validation and Computational Docking Studies

Given the lack of direct biological data, this compound is ideally suited for prospective computational studies. Its well-defined stereochemistry (Z-isomer, InChI Key unique identifier) [1] and calculated descriptors (exact mass 312.126263138 Da, rotatable bond count 4) [1] enable precise docking into kinase homology models. Comparing predicted binding poses with those of N-phenyl and N-phenethyl analogs can generate testable hypotheses for procurement of follow-up analogs.

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